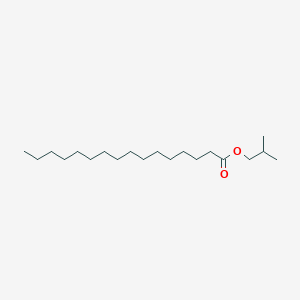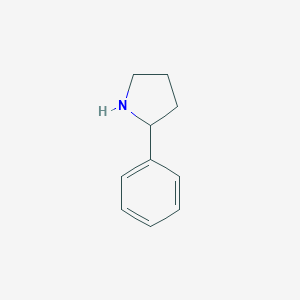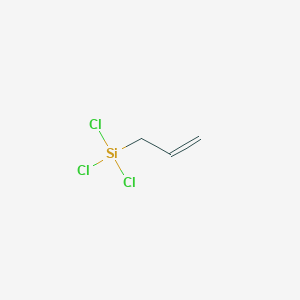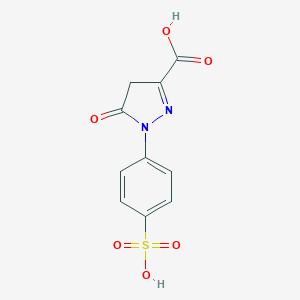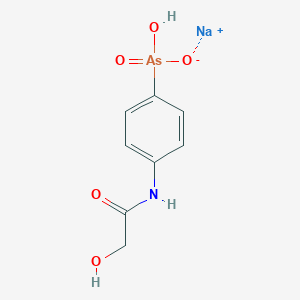
2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BHT-quinone methide, is a derivative of butylated hydroxytoluene (BHT), which is commonly used as an antioxidant in food and cosmetic products.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] is not fully understood. However, it is believed to exert its biological effects through the formation of quinone methide intermediates, which can react with cellular nucleophiles, such as proteins and DNA, to form covalent adducts. These adducts can modify the function of these biomolecules and potentially lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] can exhibit a range of biochemical and physiological effects. These include antioxidant activity, which can protect cells from oxidative damage, and anti-inflammatory activity, which can reduce inflammation and pain. Additionally, this compound has been shown to exhibit anticancer activity by inducing cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in various assays. However, one limitation is its potential reactivity with cellular nucleophiles, which can make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the study of 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-]. One area of research is the development of new derivatives of this compound with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in vivo.
Synthesemethoden
The synthesis of 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] involves the reaction of BHT with a strong base, such as potassium hydroxide, in the presence of a suitable solvent, such as methanol or ethanol. The resulting product is a yellowish-brown powder that is soluble in organic solvents, such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and materials science. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
14106-40-2 |
|---|---|
Produktname |
2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)- |
Molekularformel |
C30H40O2 |
Molekulargewicht |
432.6 g/mol |
InChI |
InChI=1S/C30H40O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18H,1-12H3 |
InChI-Schlüssel |
XBVQJPOFNBYXMM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C=C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=C=C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
Andere CAS-Nummern |
14106-40-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



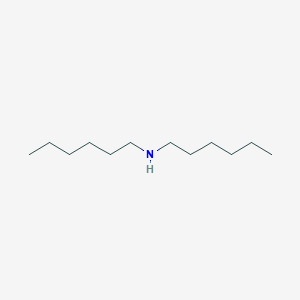
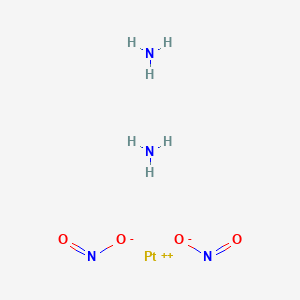
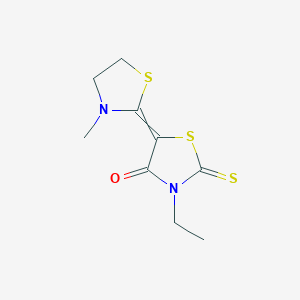
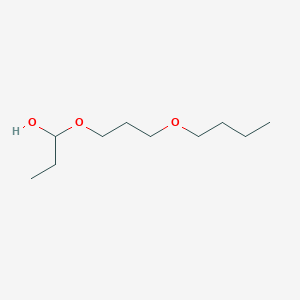
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
